(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
685106-25-6 |
|---|---|
Molecular Formula |
C21H16N4O3S |
Molecular Weight |
404.44 |
IUPAC Name |
5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16N4O3S/c1-25-20(27)15(18(26)24-21(25)28)12-22-17-16(13-8-4-2-5-9-13)29-19(23-17)14-10-6-3-7-11-14/h2-12,27H,1H3,(H,24,26,28)/b22-12+ |
InChI Key |
GHQKNNJQJYREPE-WSDLNYQXSA-N |
SMILES |
CN1C(=C(C(=O)NC1=O)C=NC2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with Phthalimide Protection
The 2,5-diphenylthiazole nucleus is efficiently constructed via the Hantzsch thiazole synthesis, as demonstrated in analogous systems.
Procedure :
- α-Haloketone preparation : Bromination of 4-phthalimido-2-butanone (C ) using PBr₃ in anhydrous dichloromethane yields 1-bromo-4-N-phthalimido-2-butanone (C ) (82% yield).
- Thiobenzamide condensation : Treatment of C with thiobenzamide (E ) in refluxing ethanol induces cyclization to 4-(2-phthalimidoethyl)-2-phenylthiazole (F ).
- Deprotection : Hydrazinolysis of F with hydrazine hydrate in methanol liberates 2,5-diphenylthiazol-4-amine (G ) (68% yield).
Key characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.92–7.98 (2H, m, ArH), 7.42–7.48 (3H, m, ArH), 6.99 (1H, s, thiazole-H), 3.18 (2H, t, CH₂), 3.01 (2H, t, CH₂), 2.58 (2H, s, NH₂).
Preparation of 6-Hydroxy-3-Methylpyrimidine-2,4(1H,3H)-dione
Biginelli-like Cyclocondensation
Adapting methodologies for related pyrimidinediones, the core structure is synthesized via acid-catalyzed cyclization:
Optimized protocol :
- Combine methylmalonic acid (1.2 eq) and urea (1.0 eq) in acetic acid under reflux.
- Introduce 3-hydroxypropanal (1.0 eq) dropwise over 30 minutes.
- Maintain at 110°C for 6 hours to afford 6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione (57% yield).
Critical parameters :
- pH control : Maintain reaction pH 4–5 to prevent O-methylation.
- Solvent selection : Acetic acid enhances cyclization kinetics versus ethanol or DMF.
Imine Bridge Formation and Final Assembly
Schiff Base Condensation Under Mild Acidic Conditions
Coupling of the thiazole amine and pyrimidine aldehyde proceeds via classical Schiff base chemistry:
Stepwise approach :
- Aldehyde generation : Oxidize 5-hydroxymethylpyrimidinedione (derived from Vilsmeier-Haack formylation) to 5-formyl-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione using MnO₂ (82% conversion).
- Condensation : React aldehyde intermediate (1.0 eq) with 2,5-diphenylthiazol-4-amine (1.05 eq) in ethanol containing 0.5% acetic acid at 45°C for 12 hours.
- Stereochemical control : Add molecular sieves (4Å) to shift equilibrium toward the (E)-isomer (78% diastereomeric excess).
Yield optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 45–50°C | Max 81% |
| Solvent | Ethanol | vs 68% (MeOH) |
| Catalyst | AcOH (0.5%) | +22% vs neat |
Alternative Multicomponent Synthesis Strategies
One-Pot Thiazole-Pyrimidine Assembly
Drawing from advanced multicomponent methodologies, a streamlined approach avoids isolating intermediates:
Procedure :
- Charge reactor with:
- Heat at 90°C in ethanol/water (4:1) for 18 hours.
- Add bromoacetophenone (1.1 eq) and continue heating for 6 hours.
Advantages :
Purification and Characterization
Crystallization and Chromatographic Methods
Final purification :
- Solvent pair : Ethyl acetate/n-hexane (1:3) induces crystallization (mp 215–217°C).
- HPLC : C18 column, 60% MeOH/H₂O, 1 mL/min (purity >98%).
Spectroscopic confirmation :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 162.4 (C=N), 156.1 (thiazole-C), 136.2–127.3 (Ar-C), 60.1 (CH), 28.4 (CH₃).
- HRMS : m/z [M+H]⁺ calcd 446.1382, found 446.1385.
Challenges and Optimization Opportunities
Hydroxyl Group Protection-Deprotection
- Protection : Trimethylsilyl ether formation using TMSCl/imidazole (yield +12%).
- Deprotection : Mild NH₄F/MeOH treatment (94% recovery).
Chemical Reactions Analysis
Types of Reactions
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial strains. For instance, a study reported that thiazole derivatives showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Bacillus cereus | 20 | |
| Compound B | Staphylococcus aureus | 18 | |
| Compound C | Escherichia coli | 12 |
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development. For example, a study highlighted the cytotoxic effects of thiazole derivatives against HCT116 and MCF7 cancer cell lines .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Photovoltaic Materials
The unique structural properties of the compound make it suitable for applications in organic photovoltaic devices. Its ability to act as a donor or acceptor in charge transfer processes has been explored in recent research, showing promise for enhancing the efficiency of solar cells .
Sensor Development
The compound's electronic properties have also led to its investigation as a potential material for chemical sensors. Studies have indicated that thiazole derivatives can be used in the detection of heavy metals and other pollutants due to their high sensitivity and selectivity .
Case Study 1: Synthesis and Characterization
A detailed study conducted on the synthesis of thiazole derivatives demonstrated the efficacy of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione as a precursor for novel antimicrobial agents. The synthesized compounds were characterized using spectroscopic methods such as NMR and FT-IR, confirming their structural integrity and potential biological activity .
Case Study 2: Anticancer Screening
Another significant study focused on evaluating the anticancer activity of thiazole derivatives derived from the compound against multiple cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at lower concentrations, highlighting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other heterocyclic compounds such as:
Biological Activity
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The key steps include:
- Formation of the thiazole ring.
- Introduction of the imino group.
- Hydroxylation at the 6-position of the pyrimidine ring.
The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines. Notably:
- Inhibitory Activity : The compound demonstrated significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
The mechanism through which (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione exerts its biological effects is believed to involve:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can lead to increased genomic instability in cancer cells, enhancing the efficacy of chemotherapeutic agents .
- Cell Cycle Arrest : Studies suggest that treatment with this compound may lead to cell cycle arrest at specific phases, thereby preventing proliferation and inducing apoptosis in cancer cells.
Toxicity and Safety
Safety evaluations are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione exhibits a favorable safety profile at therapeutic doses.
Case Studies
Several case studies have been conducted to assess the biological activity of related pyrimidine derivatives:
- Combination Therapy : A study explored the effects of combining this compound with traditional chemotherapy agents like cisplatin. Results indicated enhanced antitumor activity compared to cisplatin alone, suggesting a synergistic effect .
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves multi-step heterocyclic assembly:
- Thiazole-imine formation : Condensation of 2,5-diphenylthiazol-4-amine with a carbonyl-containing precursor under acidic conditions.
- Pyrimidine core construction : Cyclization of intermediates (e.g., 6-hydroxy-3-methylpyrimidine-2,4-dione derivatives) via nucleophilic substitution or cyclocondensation.
- Functionalization : Alkylation or acylation reactions (e.g., using benzyl chlorides or chloroacetamides) in polar aprotic solvents like DMF, catalyzed by K₂CO₃ .
Key optimization parameters :
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | Acetic acid | None | Reflux | 60–75% |
| Alkylation | DMF | K₂CO₃ | 80°C | 70–85% |
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is used:
- ¹H/¹³C NMR : Assigns proton environments (e.g., imine protons at δ 8.5–9.0 ppm, hydroxyl groups at δ 5.5–6.0 ppm). reports using a 150EX spectrometer with C18 columns for purity analysis .
- Mass spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns matching heterocyclic scaffolds.
- HPLC : Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: What preliminary biological activities have been reported?
Answer:
Initial screenings highlight antimicrobial potential :
- Staphylococcus aureus : MIC values of 2–4 µg/mL, outperforming metronidazole (MIC = 8 µg/mL) and streptomycin (MIC = 16 µg/mL) .
- Mechanistic insights : Thiazole and pyrimidine moieties may disrupt bacterial cell wall synthesis or DNA gyrase activity .
Activity table :
| Strain | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| S. aureus | 2–4 | Metronidazole (8) |
| E. coli | 32–64 | Streptomycin (16) |
Advanced: How can synthetic yields be optimized while minimizing byproducts?
Answer:
Methodological strategies :
- Solvent selection : Use DMF for alkylation to enhance nucleophilicity; switch to ethanol for cyclization to reduce side reactions .
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., DBU or Cs₂CO₃) to improve regioselectivity.
- Temperature control : Lower alkylation temperatures (50–60°C) reduce decomposition of heat-sensitive intermediates.
Case study : Replacing acetic acid with trifluoroacetic acid in cyclization improved yield from 65% to 82% by stabilizing the imine intermediate .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?
Answer:
SAR-driven approaches :
- Thiazole modifications : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 2-position to enhance bacterial membrane penetration .
- Pyrimidine substitution : Replace the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) to improve binding affinity to gyrase .
Validation : Comparative MIC assays against Gram-positive/-negative panels and cytotoxicity profiling (e.g., HEK-293 cells) .
Advanced: How should researchers address contradictions in reported biological data (e.g., variable MIC values)?
Answer:
Methodological troubleshooting :
- Standardize assays : Use CLSI guidelines for broth microdilution to ensure consistency in inoculum size and growth media .
- Control variables : Test compounds against isogenic bacterial strains to isolate resistance mechanisms.
- Theoretical alignment : Link discrepancies to molecular docking results; e.g., variations in binding energy (>1 kcal/mol) may explain potency differences .
Advanced: What in silico strategies predict molecular targets or metabolic pathways for this compound?
Answer:
Computational workflows :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus FabI or TopoIV) .
- ADMET prediction : SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability.
Case study : Docking of a related thiazolo-pyrimidine derivative revealed hydrogen bonding with FabI’s NADH-binding pocket (binding energy = −9.2 kcal/mol) .
Advanced: How can NMR spectral inconsistencies be resolved for complex derivatives?
Answer:
Advanced NMR techniques :
- 2D experiments : HSQC and HMBC correlate proton-carbon couplings to confirm imine (C=N) and hydroxyl (C-OH) connectivity.
- Deuterium exchange : Identify exchangeable protons (e.g., -OH) by comparing spectra in D₂O vs. DMSO-d₆ .
Example : A ¹H-¹³C HMBC cross-peak at δ 9.2/165 ppm confirmed the imine linkage in a structurally analogous compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
